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Abstract

BPR1M97 is a novel small molecule that functions as a dual agonist for the mu-opioid receptor
(MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor.[1][2][3] This compound has
demonstrated potent antinociceptive (pain-relieving) effects in preclinical models, comparable
to or exceeding that of morphine, but with a significantly improved safety profile.[1][2] Notably,
BPR1M97 exhibits less respiratory and cardiovascular dysfunction, reduced gastrointestinal
side effects, and lower potential for withdrawal symptoms compared to traditional opioids. Its
mechanism of action is characterized by a unique "biased agonism," particularly at the NOP
receptor, which is thought to contribute to its favorable therapeutic window. This document
provides an in-depth overview of the mechanism of action of BPR1M97, supported by
guantitative data, descriptions of experimental methodologies, and visual diagrams of its
signaling pathways.

Core Mechanism of Action: Dual Agonism at MOP
and NOP Receptors

BPR1M97 exerts its pharmacological effects by simultaneously targeting two key receptors in
the opioid system:
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» Mu-Opioid Receptor (MOP): BPR1M97 acts as a full agonist at the MOP receptor. Activation
of MOP is the primary mechanism for the analgesic effects of classical opioids like morphine.
This interaction is responsible for the potent pain relief observed with BPR1M97.

» Nociceptin-Orphanin FQ Peptide (NOP) Receptor: BPR1M97 is also an agonist at the NOP
receptor. The NOP receptor system is involved in a wide range of physiological processes,
including pain modulation, and its activation can produce analgesia with a reduced side-
effect profile compared to MOP activation.

The key to BPR1M97's improved safety profile lies in its "G protein-biased agonism" at the
NOP receptor. Opioid receptors can signal through two main intracellular pathways: the G
protein pathway, which is primarily associated with analgesia, and the [3-arrestin pathway,
which is linked to adverse effects like respiratory depression and tolerance. BPR1M97
preferentially activates the G protein pathway at the NOP receptor, while having a more
balanced or slightly G protein-biased profile at the MOP receptor. This biased signaling is a
critical aspect of its mechanism, contributing to its potent analgesic effects with a reduction in
typical opioid-related side effects.

Quantitative Data

The following tables summarize the key quantitative metrics that define the interaction of
BPR1M97 with its target receptors and its in vivo efficacy.

Table 1: Receptor Binding Affinity and In Vitro Potency
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Parameter Receptor Value Species Notes
Measures the
binding affinity of

Ki (Inhibition - BPR1M97 to the

Constant) MOoP L8 nM Not Specified receptor. A lower
Ki indicates
higher affinity.

NOP 4.2 nM Not Specified
Measures the
concentration of
BPR1M97

EC50 (cAMP Lower than Human (HEK- required to

Production) MoP Morphine MOP cells) achieve 50% of
its maximal effect
in reducing
CAMP levels.

Table 2: In Vivo Efficacy

Parameter Model Value Species Notes
Measures the
dose of
BPR1M97

ED50 (Effective Thermal- 127.1 + 34.65 required to

Dose, 50%) Stimulated Pain po/kg Mouse produce an

antinociceptive
effect in 50% of
the tested

animals.

Signaling Pathways

The following diagrams illustrate the signaling cascades initiated by BPR1M97 at the MOP and
NOP receptors.
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Caption: BPR1M97 signaling pathway at the Mu-Opioid Receptor (MOP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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